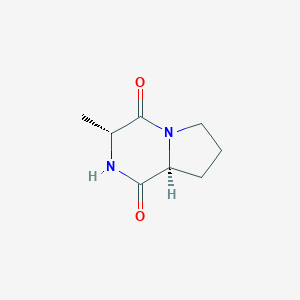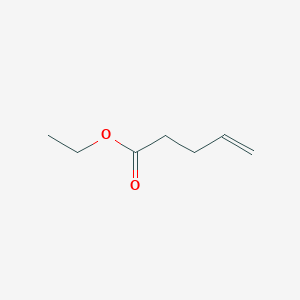
4-戊烯酸乙酯
描述
Ethyl 4-pentenoate is a compound that is closely related to various copolymers and has been the subject of research due to its interesting properties and potential applications. While the provided papers do not directly discuss ethyl 4-pentenoate, they do explore similar compounds and their copolymerization processes, which can provide insights into the behavior and characteristics of ethyl 4-pentenoate.
Synthesis Analysis
The synthesis of related compounds involves copolymerization processes. For instance, ethylene is copolymerized with 4-methyl-1-pentene using an α-diimine Ni(II) catalyst and Et2AlCl as an activator, leading to the production of diblock copolymers with good elastomeric properties . Similarly, ethylene and 4-methyl-1-pentene are copolymerized to create complex chain architectures, and the catalysts used in these processes can significantly affect the properties of the resulting copolymers . The synthesis of ethyl 4-pentenoate would likely involve similar catalytic processes to control the polymerization and achieve the desired properties.
Molecular Structure Analysis
The molecular structure of compounds similar to ethyl 4-pentenoate is analyzed using various spectroscopic techniques. For example, ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate was identified using FT-IR, 1H and 13C NMR, and UV-Vis spectroscopy . Detailed NMR assignments are crucial for understanding the chain-walking mechanism in copolymerization and the molecular structure of the resulting copolymers . These analyses are essential for characterizing the molecular structure of ethyl 4-pentenoate and its derivatives.
Chemical Reactions Analysis
The chemical reactivity of compounds structurally related to ethyl 4-pentenoate is explored through various reactions. For instance, the aziridination of γ,δ-dibromoethyl-2-pentenoate with primary amines extends the Gabriel–Cromwell reaction, indicating the potential for diverse chemical transformations . The polymerization behavior of ethyl 3-oxo-4-pentenoate is influenced by solvent effects, which also affect the tautomerism of the compound . These studies suggest that ethyl 4-pentenoate could undergo a range of chemical reactions, depending on the reaction conditions and the presence of catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of copolymers related to ethyl 4-pentenoate are influenced by their composition and monomer sequence distribution. The crystallinity, thermal behavior, and chain heterogeneity of ethylene/4-methyl-1-pentene copolymers are analyzed using techniques like NMR, DSC, WAXD, and SAXS . The solvent effect on tautomerism and polymerization also plays a role in determining the properties of the polymers . These analyses are indicative of the factors that would affect the physical and chemical properties of ethyl 4-pentenoate and its polymers.
科学研究应用
Summary of the Application
Methods of Application or Experimental Procedures
- The leaves of Prunus phaeosticta phaeosticta are likely distilled to extract the essential oil, which contains Ethyl 4-pentenoate .
Results or Outcomes
- The presence of Ethyl 4-pentenoate contributes to the unique aroma and potential therapeutic properties of the essential oil .
Synthesis of 5-Iodomethyl-dihydro-furan-2-one
Summary of the Application
- Ethyl 4-pentenoate is used in the preparation of 5-iodomethyl-dihydro-furan-2-one by reacting with iodine .
Methods of Application or Experimental Procedures
- The exact procedure isn’t specified, but it likely involves a halogenation reaction where Ethyl 4-pentenoate is reacted with iodine .
Results or Outcomes
Flavor and Fragrance Agent
Summary of the Application
Methods of Application or Experimental Procedures
Results or Outcomes
- The addition of Ethyl 4-pentenoate can improve the sensory properties of the product, giving it a unique ethereal type odor .
Synthesis of Other Organic Compounds
Summary of the Application
Methods of Application or Experimental Procedures
Results or Outcomes
安全和危害
Ethyl 4-pentenoate is classified as a flammable liquid and vapour . It is advised to keep away from heat, sparks, open flames, and hot surfaces . The container should be kept tightly closed, and only non-sparking tools should be used . Protective gloves, clothing, eye protection, and face protection should be worn when handling this chemical . In case of fire, dry chemical, carbon dioxide, or alcohol-resistant foam should be used for extinguishing .
属性
IUPAC Name |
ethyl pent-4-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h3H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTVSRINJXWDIKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062089 | |
| Record name | 4-Pentenoic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Green fruity aroma | |
| Record name | Ethyl 4-pentenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; soluble in propylene glycol, Soluble (in ethanol) | |
| Record name | Ethyl 4-pentenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.893-0.903 | |
| Record name | Ethyl 4-pentenoate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1607/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Ethyl 4-pentenoate | |
CAS RN |
1968-40-7 | |
| Record name | Ethyl 4-pentenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1968-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-pentenoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001968407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Pentenoic acid, ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Pentenoic acid, ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7062089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl pent-4-en-1-oate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.199 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL 4-PENTENOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/210UM0F8JP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ethyl 4-pentenoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031603 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

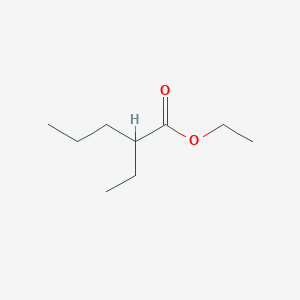
![(Z)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3R)-3-hydroxy-3-methyloct-1-enyl]-3-oxocyclopentyl]hept-5-enoic acid](/img/structure/B153735.png)

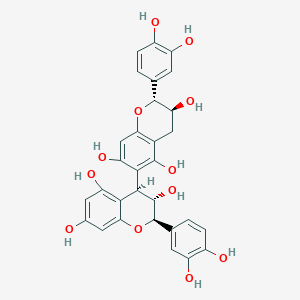
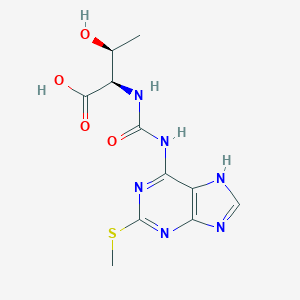
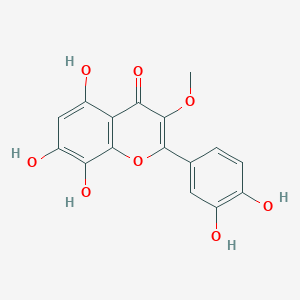
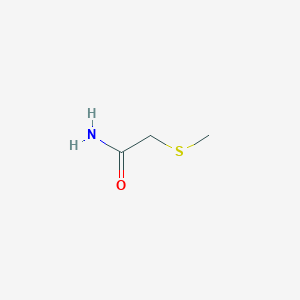
![1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one](/img/structure/B153750.png)
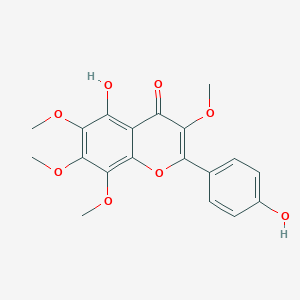
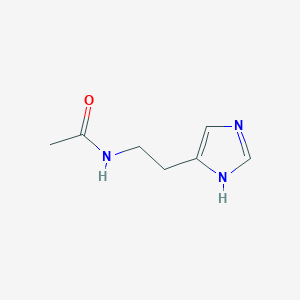
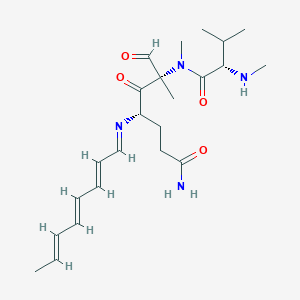
![(1R,2S,3S,5S)-Methyl 3-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B153756.png)

